(5S)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
IACS-8968 (S-enantiomer) is a chemical compound known for its dual inhibitory action on indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes are involved in the metabolism of tryptophan, an essential amino acid. The compound has shown potential in various research fields, particularly in cancer research, due to its ability to modulate immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IACS-8968 (S-enantiomer) involves several steps, including the preparation of intermediates and the final coupling reactions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques. The compound is often synthesized in a laboratory setting under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of IACS-8968 (S-enantiomer) is not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory methods to accommodate industrial-scale equipment and processes. This would include the use of automated reactors, purification systems, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
IACS-8968 (S-enantiomer) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
IACS-8968 (S-enantiomer) has several scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Investigated for its role in modulating immune responses and its effects on cellular processes.
Medicine: Explored for its potential in cancer therapy due to its ability to inhibit IDO and TDO, which are involved in immune evasion by tumors.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery .
Mechanism of Action
IACS-8968 (S-enantiomer) exerts its effects by inhibiting the activity of IDO and TDO enzymes. These enzymes are responsible for the catabolism of tryptophan into kynurenine, a pathway that can suppress immune responses. By inhibiting these enzymes, IACS-8968 (S-enantiomer) can enhance immune responses against tumors, making it a promising candidate for cancer immunotherapy .
Comparison with Similar Compounds
Similar Compounds
IDO-IN-13: A potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).
GNF-PF-3777: An inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2).
IDO-IN-8: An indoleamine 2,3-dioxygenase (IDO) inhibitor.
BMS-986242: An orally active, potent, and selective inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1)
Uniqueness
IACS-8968 (S-enantiomer) is unique due to its dual inhibitory action on both IDO and TDO, whereas many similar compounds target only one of these enzymes. This dual inhibition can provide a more comprehensive approach to modulating immune responses, particularly in cancer therapy .
Properties
IUPAC Name |
(5S)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMTZODMRPHSBC-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@@]12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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